molecular formula C19H17Cl3N2S B1668104 布托conazole CAS No. 64872-76-0

布托conazole

货号: B1668104
CAS 编号: 64872-76-0
分子量: 411.8 g/mol
InChI 键: SWLMUYACZKCSHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

Butoconazole primarily targets Ergosterol , a critical component of fungal cell membranes . Ergosterol is predominantly found in Candida albicans, the main species responsible for vulvovaginal candidiasis .

Mode of Action

Butoconazole, an imidazole antifungal, interacts with its target by inhibiting the conversion of lanosterol to ergosterol . This inhibition is achieved via the suppression of the enzyme cytochrome P450 14α-demethylase . The disruption in ergosterol synthesis leads to changes in the fungal cell membrane’s lipid composition .

Biochemical Pathways

The primary biochemical pathway affected by Butoconazole is the ergosterol synthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, Butoconazole disrupts the integrity of the fungal cell membrane, leading to increased permeability . This alteration in cell permeability results in the leakage of essential nutrients, causing osmotic disruption and growth inhibition of the fungal cell .

Pharmacokinetics

Following vaginal administration of Butoconazole, approximately 1.3-2.2% of the dose is absorbed systemically . Peak plasma concentrations are usually attained within 12-24 hours . The absorption, distribution, metabolism, and excretion (ADME) properties of Butoconazole contribute to its bioavailability and therapeutic efficacy .

Result of Action

The primary molecular effect of Butoconazole’s action is the disruption of the fungal cell membrane, leading to increased permeability . This disruption results in the leakage of essential nutrients from the fungal cell, causing osmotic imbalance and growth inhibition . On a cellular level, Butoconazole’s action results in the death of the fungal cells, thereby treating infections caused by Candida spp., particularly Candida albicans .

化学反应分析

Types of Reactions: Butoconazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving butoconazole include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of butoconazole that may have enhanced antifungal properties or improved pharmacokinetic profiles.

属性

IUPAC Name

1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLMUYACZKCSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate)
Record name Butoconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048537
Record name Butaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Butoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L
Record name Butoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of the antifungal action of butoconazole is unknown, however, it is presumed to function as other imidazole derivatives via inhibition of steroid synthesis. Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition. This structural change alters cell permeability and, ultimately, results in the osmotic disruption or growth inhibition of the fungal cell.
Record name Butoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

64872-76-0, 64872-77-1
Record name Butoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64872-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butoconazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTOCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q771797PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Butoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

~159°C with decomposition (nitrate salt), 159 °C (decomposition)
Record name Butoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00639
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Next we studied alternative solvents to replace the thionyl chloride in solvent function in the reaction step converting (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) into (1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole) (V). In the inert solvents which could be taken into account such as dichloromethane, toluene, chlorobenzene and dimethylformamide, the chlorinating reaction yielded a sticky reaction mixture which couldn't be processed. We have surprisingly found, however that when (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) is dissolved in 1,2-dichloroethane and reacted with approximately equimolar amount of thionyl chloride reagent in the presence of catalytic amount of dimethylformamide at 30-35° C. temperature, a crystal suspension is obtained which is easy-to-stir during the whole reaction time, resulting in that chlorination proceeds completely giving 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole (V) in quantitative yield. Being the compound sufficiently pure, it is not isolated, but separated by extraction and reacted directly with 2,6-dichlorothiophenol in methyl isobutyl ketone to give 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-imidazole (VI) (butoconazole).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butoconazole
Reactant of Route 2
Reactant of Route 2
Butoconazole
Reactant of Route 3
Butoconazole
Reactant of Route 4
Reactant of Route 4
Butoconazole
Reactant of Route 5
Reactant of Route 5
Butoconazole
Reactant of Route 6
Butoconazole
Customer
Q & A

Q1: How does Butoconazole exert its antifungal activity?

A1: Butoconazole inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes. [, , ] This disruption of ergosterol biosynthesis leads to increased membrane permeability and ultimately fungal cell death. []

Q2: Which Candida species is Butoconazole most effective against?

A2: While Butoconazole demonstrates potent activity against a broad spectrum of Candida species, it exhibits particularly high efficacy against Candida albicans. [, , ]

Q3: What are the typical treatment durations for Butoconazole in clinical trials for vulvovaginal candidiasis?

A3: Clinical trials have investigated various Butoconazole treatment durations for vulvovaginal candidiasis, ranging from single-dose applications to regimens lasting 3-7 days. [, , , , , , ]

Q4: Have there been studies comparing the efficacy of Butoconazole to other antifungal agents?

A4: Yes, numerous studies have compared Butoconazole's efficacy to other commonly used antifungal agents, including Clotrimazole, Miconazole, and Fluconazole. [, , , , , , , , , , , ] These studies typically evaluate parameters like clinical cure rates, mycological eradication rates, and time to symptom relief.

Q5: What evidence supports the use of Butoconazole in treating recurrent vulvovaginal candidiasis (RVVC)?

A5: While Butoconazole is primarily indicated for acute vulvovaginal candidiasis, some studies highlight its potential in managing RVVC, particularly when formulated using sustained-release technologies like the bioadhesive VagiSite® system. [, ]

Q6: What is the molecular formula and weight of Butoconazole nitrate?

A7: The molecular formula of Butoconazole nitrate is C20H22Cl3N3O3, and its molecular weight is 456.77 g/mol. [, , , ]

Q7: Are there specific analytical techniques used to characterize and quantify Butoconazole?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely employed for the analysis of Butoconazole in pharmaceutical formulations and biological samples. [, , , , , ]

Q8: How does the formulation of Butoconazole affect its efficacy and patient acceptance?

A9: Formulations using bioadhesive technologies, like the VagiSite® system used in Gynofort® cream, enhance Butoconazole's retention within the vagina. [, ] This sustained-release mechanism allows for longer duration of action and potentially improved patient compliance compared to conventional creams or suppositories. [, ]

Q9: Are there any known stability concerns associated with Butoconazole formulations?

A10: While generally considered stable, the stability of Butoconazole formulations can be influenced by factors like pH, temperature, and the presence of excipients. [, ] Specific analytical methods have been developed to monitor the stability of Butoconazole in various formulations. []

Q10: Is there a risk of developing resistance to Butoconazole with prolonged or repeated use?

A12: While less common than with some other azole antifungals, there have been reports of Candida species, particularly Candida glabrata, exhibiting reduced susceptibility to Butoconazole. [, ] This highlights the importance of prudent antifungal use and susceptibility testing, especially in cases of recurrent infections.

Q11: Does cross-resistance exist between Butoconazole and other azole antifungals?

A13: Yes, cross-resistance can occur between Butoconazole and other azole antifungals, particularly those sharing similar mechanisms of action involving ergosterol biosynthesis inhibition. [, ] This phenomenon underscores the need for continuous surveillance of antifungal resistance patterns and the development of novel therapeutic strategies.

Q12: What are some promising areas for future research on Butoconazole?

A12: Promising avenues for future research include:

  • Optimizing Butoconazole formulations for sustained release and targeted delivery to improve efficacy and reduce the risk of recurrence. [, ]
  • Investigating the potential of Butoconazole in combination therapies with other antifungals or novel antimicrobial agents to combat emerging drug-resistant Candida strains. [, ]
  • Conducting further preclinical and clinical studies to evaluate the efficacy and safety of Butoconazole for repurposing opportunities, such as in viral infections like COVID-19 and H1N1. [, ]
  • Conducting in-depth studies on the pharmacokinetics of Butoconazole, including its absorption, distribution, metabolism, and excretion, to optimize dosing regimens and minimize the risk of adverse events. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。